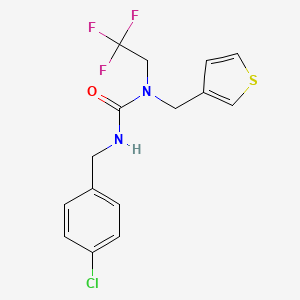

3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Descripción

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N2OS/c16-13-3-1-11(2-4-13)7-20-14(22)21(10-15(17,18)19)8-12-5-6-23-9-12/h1-6,9H,7-8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGFNQKVJQSTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, identified by its CAS number 1219906-58-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 338.9 g/mol. The presence of a chlorine atom and a trifluoroethyl group suggests potential interactions with biological targets that could be exploited in medicinal chemistry.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Compounds with similar structures have shown diverse mechanisms:

- Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors, modulating pathways involved in cancer and inflammation.

- Receptor Modulation : The structural features may allow binding to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential antimicrobial properties for this urea derivative.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit significant biological activities. Here are some findings:

| Activity Type | Description |

|---|---|

| Antitumor | Similar compounds have shown cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Potential activity against bacteria and fungi has been suggested in preliminary studies. |

| Anti-inflammatory | Structural analogs have been reported to inhibit inflammatory cytokines. |

Case Studies

- Antitumor Activity : A study investigated the cytotoxic effects of similar urea derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : In vitro studies demonstrated that related compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential application in treating resistant infections.

- Enzyme Inhibition : Research on similar thiophene-containing ureas revealed their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound might also possess such inhibitory effects .

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of related compounds:

- Cytotoxicity : Compounds with similar structures have shown varying degrees of cytotoxicity against different cancer types, with some exhibiting IC50 values in the low micromolar range .

- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds can induce DNA damage and inhibit cell proliferation through multiple pathways, including oxidative stress induction and apoptosis .

Aplicaciones Científicas De Investigación

Urease Inhibition

Urease is an enzyme that plays a critical role in various pathological conditions, including kidney stone formation and certain gastrointestinal disorders. Compounds similar to 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea have been studied for their potential as urease inhibitors.

- Mechanism : The thiourea moiety in these compounds is known to interact with the active site of urease, inhibiting its activity.

- Efficacy : Research indicates that derivatives of thiourea exhibit potent urease inhibitory activity, making them candidates for treating urease-related conditions .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains.

- Gram-positive and Gram-negative Bacteria : Studies have demonstrated that similar thiophene-containing ureas possess significant antibacterial activity. For instance, minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL have been reported against Streptococcus pneumoniae and Staphylococcus epidermidis.

Data Table: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 0.008 | |

| Staphylococcus epidermidis | 0.03 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against human liver cell lines (HepG2).

- Findings : The compound exhibited non-toxic effects at tested concentrations, indicating a favorable safety profile for further development in therapeutic applications.

Case Study 1: Inhibition of Bacterial Topoisomerases

A study evaluated the effects of thiophene-containing urea derivatives on bacterial topoisomerases, crucial enzymes for DNA replication.

- Results : Compounds with structural similarities to this compound demonstrated potent inhibition of topoisomerase IV, with IC50 values ranging from 0.012 to 0.046 μg/mL.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the potential of this class of compounds to combat antimicrobial resistance.

- : The simultaneous inhibition of multiple targets within bacterial cells was found to reduce the frequency of resistance development, highlighting the therapeutic potential of these compounds in treating resistant strains.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence focuses on urea derivatives with tetrahydrobenzo[b]thiophene cores and benzoyl/hydrazono substituents (compounds 7a–7d) . Below is a systematic comparison of the target compound with these analogs:

Structural Features

Key Differences

Core Structure: The target compound lacks the tetrahydrobenzo[b]thiophene core present in 7a–7d, instead featuring a simpler urea backbone. The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, unlike the benzoyl or ester groups in 7a–7d, which could alter electronic distribution and hydrogen-bonding capacity .

Pharmacological Implications: Compounds 7a–7d were synthesized for antimicrobial screening, with activity linked to their hydrazono/benzoyl motifs . The target compound’s trifluoroethyl and chlorobenzyl groups may shift its mechanism toward kinase inhibition or CNS targets due to enhanced blood-brain barrier penetration. Fluorinated groups (e.g., trifluoroethyl) are known to improve metabolic stability compared to ethyl esters (7c–7d), suggesting longer in vivo half-life for the target compound.

Data Table: Structural and Hypothetical Properties

Research Findings and Inferences

Synthetic Accessibility :

- The target compound’s synthesis likely parallels 7a–7d , involving urea formation via reaction of isocyanates with amines. However, the trifluoroethyl group may require specialized fluorinated reagents.

Thermodynamic Stability :

- The trifluoroethyl group’s electron-withdrawing nature could stabilize the urea carbonyl group, reducing susceptibility to hydrolysis compared to 7c–7d , which contain hydrolytically labile esters.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the 4-chlorobenzyl group and sequential introduction of the thiophen-3-ylmethyl and trifluoroethyl moieties. Key steps include:

- Nucleophilic substitution for chlorobenzyl group activation.

- Urea bond formation via reaction of an isocyanate intermediate with a primary amine under anhydrous conditions (e.g., using dichloromethane as a solvent at 0–5°C to control exothermicity) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product. Critical parameters include pH control during urea formation and inert atmosphere maintenance to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and urea bond integrity. For example, the urea NH protons appear as broad singlets (~6.5–7.5 ppm), while aromatic protons from the chlorobenzyl and thiophene groups show distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical). Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to minimize side reactions when introducing the trifluoroethyl group?

- Methodological Answer :

- Trifluoroethylation : Use of 2,2,2-trifluoroethyl triflate or bromide as alkylating agents in the presence of a base (e.g., KCO) in polar aprotic solvents (DMF or acetonitrile).

- Side Reaction Mitigation : Low temperatures (−20°C to 0°C) reduce competing elimination reactions. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) helps track intermediate formation .

- Byproduct Removal : Liquid-liquid extraction (water/dichloromethane) or scavenger resins (e.g., polymer-bound thiourea for excess isocyanate removal) improve yield .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different in vitro models?

- Methodological Answer :

- Dose-Response Replication : Standardize assays (e.g., IC determination) using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Solvent Compatibility : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts.

- Mechanistic Follow-Up : Use target-specific assays (e.g., enzyme inhibition for kinase targets) to validate broad-spectrum activity observed in cell viability screens .

Q. How can computational chemistry aid in predicting the binding affinity of this urea derivative to potential therapeutic targets?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea group and catalytic residues.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories.

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict activity trends .

Q. What are the best practices for designing analogues to study the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the chlorobenzyl (e.g., para vs. meta chloro), thiophene (e.g., 3-yl vs. 2-yl), or trifluoroethyl groups.

- Bioisosteric Replacement : Substitute the urea group with thiourea or sulfonamide to probe hydrogen-bonding requirements.

- In Silico Screening : Use virtual libraries (e.g., Enamine REAL Space) filtered by synthetic feasibility (e.g., ≤3-step routes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.